molecular formula C11H15N3O4S B3014455 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine CAS No. 744241-86-9

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine

Cat. No.: B3014455
CAS No.: 744241-86-9
M. Wt: 285.32
InChI Key: ZUSNOKZPJHEYAS-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine (CAS 744241-86-9) is a high-value chemical building block primarily utilized in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring, a privileged scaffold in drug discovery, selectively protected at one nitrogen by a 2-methyl-5-nitrobenzenesulfonyl (MNBS) group. The piperazine moiety is renowned for its ability to improve the physicochemical properties of drug candidates, often enhancing water solubility and bioavailability, making it a frequent structural component in active molecules . The sulfonyl protecting group is a versatile functional handle, allowing for further selective derivatization on the remaining piperazine nitrogen, a critical step in the synthesis of complex molecules. Researchers employ this synthon in the development of targeted therapies, including investigations into kinase inhibitors and receptor modulators . Its application is essential in structure-activity relationship (SAR) studies and for constructing molecular libraries. With a molecular formula of C11H15N3O4S and a molecular weight of 285.32 g/mol, this reagent is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-9-2-3-10(14(15)16)8-11(9)19(17,18)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSNOKZPJHEYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2-methyl-5-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives are structurally diverse, with modifications at the sulfonyl or benzoyl groups significantly altering their biological activity. Below is a detailed comparison of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine with key analogs:

Substituent Effects on the Aromatic Ring

  • 1-[(2-Nitrophenyl)sulfonyl]piperazine () :

    • Structure : Lacks the 2-methyl group but retains the 2-nitro substituent.
    • Activity : While direct cytotoxicity data are unavailable, nitro-substituted sulfonamides are often associated with enhanced binding to enzymes like PARP-1 due to electron-withdrawing effects .
    • Physicochemical Properties : Molecular weight = 271.29 g/mol; purity = 95% .
  • 1-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazine () :

    • Structure : Features a chloro and trifluoromethyl group instead of methyl and nitro.
    • Activity : Halogen and trifluoromethyl groups improve metabolic stability and lipophilicity, enhancing membrane permeability. Such derivatives are often explored as antitumor agents .
  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives () :

    • Structure : Benzoyl instead of benzenesulfonyl; 4-chlorobenzhydryl group adds bulk.
    • Activity : Demonstrated potent cytotoxicity (IC₅₀ = 0.5–5 µM) against liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines .

Piperazine Core Modifications

  • 1-(Diphenylmethyl)piperazine () :

    • Structure : Bulky diphenylmethyl group replaces sulfonyl substituents.
    • Activity : Exhibits low affinity for 5-HT2A receptors (Ki = 2584 nM) but modulates tubulin polymerization, indicating dual pharmacological roles .
  • Piperazine-Substituted Naphthoquinones (): Structure: Piperazine linked to naphthoquinone via a sp³ carbon. Activity: Selective PARP-1 inhibition (IC₅₀ < 100 nM) due to enhanced π-π stacking and hydrogen bonding .

Functional Group Contributions

  • Nitro Group :

    • Enhances electrophilicity, facilitating covalent interactions with nucleophilic residues in enzyme active sites (e.g., PARP-1) .
    • May increase oxidative stress in cancer cells, contributing to cytotoxicity .
  • Methyl Group :

    • Improves lipophilicity (logP), enhancing blood-brain barrier penetration.
    • Steric effects may reduce off-target binding compared to bulkier substituents (e.g., trifluoromethyl) .

Anticancer Activity

  • Mechanism : Sulfonamide derivatives often inhibit carbonic anhydrases or PARP-1, disrupting DNA repair and inducing apoptosis .
  • Comparison Table: Compound Target Cell Line (IC₅₀) Mechanism Reference this compound* Not reported (inferred) PARP-1/DNA repair inhibition 1-(4-Chlorobenzhydryl)piperazine 5a HCT-116 (0.5 µM) Tubulin polymerization Piperazine-naphthoquinone hybrids PARP-1 (IC₅₀ = 45 nM) PARP-1 inhibition

Receptor Binding

  • 5-HT Receptor Modulation :
    • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) : Selective 5-HT1B agonist (Ki = 6 nM) with locomotor-suppressant effects .
    • 1-(2-Methoxyphenyl)piperazine Derivatives : High 5-HT1A affinity (Ki = 0.6 nM) due to optimal substituent positioning .

Key Research Findings

Synthetic Accessibility :

  • This compound can be synthesized via nucleophilic substitution of piperazine with 2-methyl-5-nitrobenzenesulfonyl chloride, analogous to methods in and .
  • Purification typically involves column chromatography (hexane:ethyl acetate) or recrystallization .

Metabolic Stability :

  • Piperazine sulfonamides are prone to N-dealkylation by CYP3A4, but methyl and nitro groups may slow oxidation compared to chlorophenyl analogs .

Environmental Degradation: Nitro-substituted piperazines react with manganese oxides (e.g., δ-MnO₂) via dealkylation/hydroxylation, suggesting environmental persistence .

Biological Activity

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine is a chemical compound with significant potential in various biological applications. Its structure allows for interactions with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C11H16N3O4S
  • Molecular Weight : 321.78 g/mol
  • CAS Number : 744241-86-9

The compound is synthesized through the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with piperazine, typically under controlled conditions to optimize yield and purity.

This compound exhibits various biochemical activities, primarily through its interaction with enzymes and proteins:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which is crucial for its application in biochemical assays. For instance, it can inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway, particularly in Mycobacterium tuberculosis (Mtb) .
  • Protein Interaction : It is utilized in assays to study protein interactions, highlighting its role in understanding complex biochemical pathways and cellular processes.

Antimycobacterial Activity

Recent studies have highlighted the antitubercular properties of compounds related to piperazine derivatives. For example, a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids demonstrated significant inhibitory effects against M. tuberculosis, with minimal cytotoxicity . The selectivity index (SI) for these compounds was reported to be greater than 30, indicating their potential as effective antituberculosis agents.

Cytotoxicity Studies

In vitro cytotoxicity assessments using the MTT assay have shown that while these compounds exhibit potent antimycobacterial activity, they also maintain low cytotoxicity against mammalian cells. This balance is critical for developing therapeutic agents that target pathogens without harming human cells .

Case Studies and Research Findings

Study Findings
Study 1 (2019)Investigated the structure-activity relationship (SAR) of piperazine derivatives against IMPDH in M. tuberculosis. Compounds showed selective inhibition with varying IC50 values .
Study 2 (2021)Evaluated a series of benzhydryl piperazine hybrids for their antitubercular activity. Compounds exhibited MIC values ranging from 0.78 to >25 μg/mL, with some being as effective as standard drugs like ethambutol .
Study 3 (2020)Focused on the synthesis and biological evaluation of nitrobenzenesulfonamide derivatives. The study highlighted the importance of structural modifications in enhancing biological activity against M. tuberculosis .

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